
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile
Description
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is a fluorinated aromatic nitrile characterized by two fluorine atoms on the acetonitrile carbon and a 2-fluorophenyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its electron-withdrawing fluorine atoms, which influence reactivity and stability. Its molecular formula is C₈H₄F₃N, with a molecular weight of 179.12 g/mol. The presence of fluorine enhances metabolic stability and lipophilicity, making it a candidate for drug intermediates .
Properties
Molecular Formula |
C8H4F3N |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
InChI Key |
YNDXGFAYAOCVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)(F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Reaction Scheme Summary:
Step | Reaction Type | Key Reagents | Conditions | Outcome |
---|---|---|---|---|
1 | Coupling | Aryl iodide + Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Catalytic system (Pd-based) | Formation of α-aryl-α,α-difluoroacetate |
2 | Hydrolysis | Acidic or basic hydrolysis | Aqueous medium | Conversion to difluoroacetic acid derivative |
3 | Decarboxylation | Thermal treatment | High temperature | Formation of difluoromethylarene |
This three-step one-pot protocol is notable for its general applicability and has been foundational for further modifications.
Photoredox-Catalyzed Radical Difluoromethylation
Recent advances have demonstrated the utility of photoredox catalysis in the direct generation of difluoromethyl radicals, which can add to aromatic substrates under mild conditions. For example, the use of reagents such as ethyl 2,2-difluoroacetate derivatives under violet LED irradiation with iridium-based catalysts enables the formation of difluoromethylated products in good yields (up to 64%).
- Use of dry dimethyl sulfoxide as solvent
- Mild temperature (~25 °C)
- Irradiation with 427 nm LED light
- Radical precursor in slight excess (2 equiv)
- Efficient 1,2-hydrogen atom transfer (HAT) processes
This method allows for selective difluoromethylation of styrene derivatives, which can be adapted for fluorophenyl substrates by modifying the aromatic precursor.
Halogenation and Subsequent Nucleophilic Substitution
A classical approach involves halogenation of α-positions adjacent to aromatic ketones followed by substitution with cyanide nucleophiles to install the nitrile group. For instance, halogenation of 2-(4-fluorophenyl)-2-phenylethanone followed by nucleophilic displacement yields α-substituted nitriles.
Step | Reaction Type | Reagents and Conditions | Notes |
---|---|---|---|
1 | Halogenation | Chlorination with N-chlorosuccinimide or similar | Formation of α-chloro ketone intermediate |
2 | Nucleophilic substitution | Potassium cyanide or sodium cyanide in polar solvent | Displacement of halogen by cyanide ion |
This method requires careful control of reaction conditions to avoid side reactions and ensure high purity of the nitrile product.
Lithiation and Electrophilic Trapping
Another advanced synthetic route involves lithiation of fluorobromobenzene derivatives followed by reaction with electrophilic difluorinated reagents. For example, lithiation of 1-bromo-4-fluorobenzene followed by reaction with ethyl 2,2-difluoropent-4-enoate affords difluoroketone intermediates, which can be further transformed into nitrile derivatives through ozonolysis and reductive amination.
This multistep approach is highly versatile for preparing fluorinated acetonitrile derivatives with additional functional groups and stereochemical complexity.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Common Reagents and Conditions:
Substitution: Typical reagents include alkali metal fluorides and tetrabutylammonium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution: Formation of substituted nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds are compared based on substituents, fluorine positions, and functional groups:
Key Observations :
- Fluorine Position : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl isomer, which may alter steric and electronic properties .
- Substituent Effects : Methoxy (in 2-(2-fluoro-4-methoxyphenyl)acetonitrile) enhances solubility but reduces electrophilicity compared to the nitrile group .
Physicochemical Properties
Limited data on boiling points or solubility are available, but NMR and synthesis insights provide clues:
- NMR Shifts : For 2,2-difluoro-2-(triethylsilyl)acetonitrile (analogue), ¹³C NMR shows a peak at δ 118.5 ppm for the nitrile carbon, while ¹⁹F NMR reveals δ -110 ppm for difluoro groups .
- Synthesis Yields : The target compound’s analogues are synthesized in moderate yields (e.g., 54% for a related difluoroacetate derivative) , suggesting comparable reactivity.
Pharmacological Potential (Inferred)
- Gemcitabine Analogues : Difluorinated compounds like gemcitabine (2',2'-difluorodeoxycytidine) exhibit DNA synthesis inhibition via dFdCTP incorporation . Though distinct in structure, the target compound’s difluoro motif may similarly enhance metabolic stability.
Biological Activity
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in drug design often enhances pharmacokinetic properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes two fluorine atoms attached to a carbon adjacent to a nitrile group, which is further connected to a 2-fluorophenyl ring. This configuration can influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The difluoro and nitrile groups facilitate specific binding interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activities due to its structural similarities with known ligands.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluorinated compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain fluorinated derivatives demonstrated higher potency than traditional antibiotics.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | < 10 µg/mL |
Similar Fluorinated Compounds | S. pneumoniae | < 5 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate a promising therapeutic index.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15 | >10 |
HepG2 | 20 | >8 |
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various fluorinated compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability in treated groups compared to controls.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific kinases involved in cancer proliferation. Molecular docking studies suggested strong binding affinity, indicating that it could serve as a lead compound for developing kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.